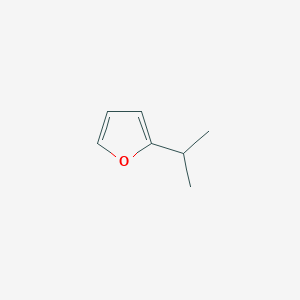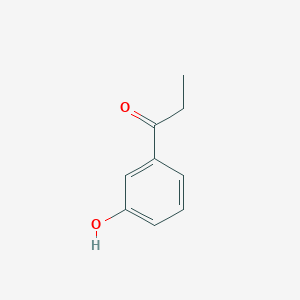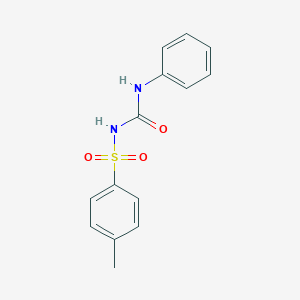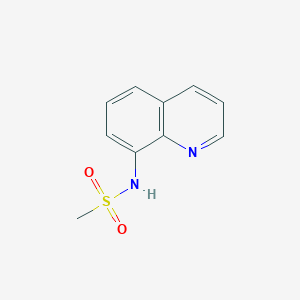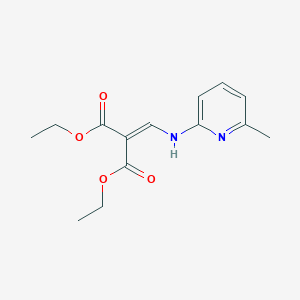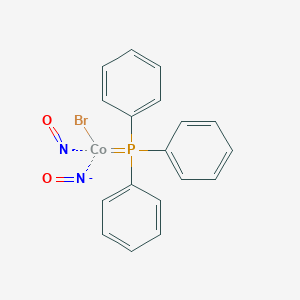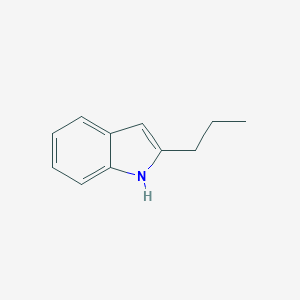
2-propyl-1H-indole
Overview
Description
2-propyl-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-propyl-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For 2-propyl substitution, specific alkylation reactions can be employed.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into dihydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
- Oxindoles from oxidation.
- Dihydroindoles from reduction.
- Halogenated indoles from substitution reactions.
Scientific Research Applications
2-propyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 1H-Indole, 3-propyl-
- 1H-Indole, 2-methyl-
- 1H-Indole, 2-ethyl-
Comparison: 2-propyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
13228-41-6 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-propyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8,12H,2,5H2,1H3 |
InChI Key |
HJENUMMIFDMCEN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2N1 |
Canonical SMILES |
CCCC1=CC2=CC=CC=C2N1 |
Key on ui other cas no. |
13228-41-6 |
Synonyms |
1H-Indole, 2-propyl- |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

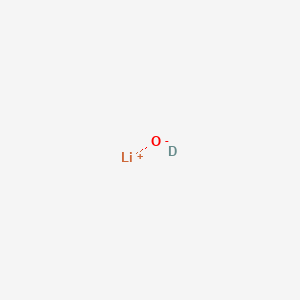
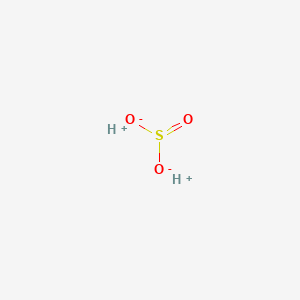
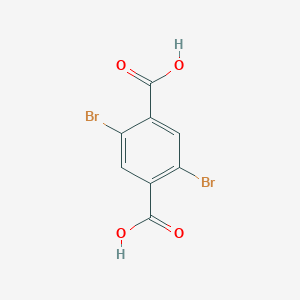
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
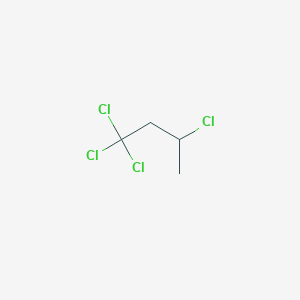
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
